molecular formula C20H26N8O3 B11709963 4-[(4,6-Di-piperidin-1-yl-[1,3,5]triazin-2-yl)-hydrazonomethyl]-2-nitro-phenol

4-[(4,6-Di-piperidin-1-yl-[1,3,5]triazin-2-yl)-hydrazonomethyl]-2-nitro-phenol

Cat. No.: B11709963
M. Wt: 426.5 g/mol
InChI Key: XMLLWWAAAKFNRA-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-NITROPHENOL is a complex organic compound characterized by its unique structure, which includes a triazine ring, piperidine groups, and a nitrophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-NITROPHENOL typically involves multiple steps, starting with the preparation of the triazine core. The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and piperidine under controlled conditions. The hydrazine moiety is then introduced via a condensation reaction with hydrazine hydrate. Finally, the nitrophenol group is added through a nitration reaction using nitric acid and sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-NITROPHENOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-NITROPHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-NITROPHENOL involves its interaction with various molecular targets and pathways. The compound’s triazine ring can interact with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and proteins. Additionally, the nitrophenol group can generate reactive oxygen species (ROS), contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    4,6-Bis(piperidin-1-yl)-1,3,5-triazine: Shares the triazine and piperidine moieties but lacks the hydrazine and nitrophenol groups.

    2-Nitrophenol: Contains the nitrophenol group but lacks the triazine and piperidine moieties.

    Hydrazine derivatives: Compounds with hydrazine groups but different core structures.

Uniqueness

4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-NITROPHENOL is unique due to its combination of a triazine ring, piperidine groups, hydrazine moiety, and nitrophenol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H26N8O3

Molecular Weight

426.5 g/mol

IUPAC Name

4-[(E)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-nitrophenol

InChI

InChI=1S/C20H26N8O3/c29-17-8-7-15(13-16(17)28(30)31)14-21-25-18-22-19(26-9-3-1-4-10-26)24-20(23-18)27-11-5-2-6-12-27/h7-8,13-14,29H,1-6,9-12H2,(H,22,23,24,25)/b21-14+

InChI Key

XMLLWWAAAKFNRA-KGENOOAVSA-N

Isomeric SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC(=C(C=C3)O)[N+](=O)[O-])N4CCCCC4

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC(=C(C=C3)O)[N+](=O)[O-])N4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.